Technical Whitepaper: Synthesis, Structural Characterization, and Application Profiling of 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone
Technical Whitepaper: Synthesis, Structural Characterization, and Application Profiling of 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone
Executive Summary
In the landscape of modern organic synthesis and drug discovery, diarylpropanone derivatives serve as highly versatile scaffolds. 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone (also known by its IUPAC name, 1-(4-chloro-3-fluorophenyl)-3-(p-tolyl)propan-1-one) is a specialized halogenated ketone[1]. Featuring a flexible three-carbon aliphatic linker bridging a di-halogenated phenyl ring and a lipophilic p-tolyl group, this compound is primarily utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty materials.
This technical guide provides a comprehensive analysis of its physicochemical properties, details a highly selective, self-validating synthetic methodology, and explores the mechanistic rationale behind its structural design.
Chemical Identity & Structural Profiling
The structural architecture of 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone is intentionally designed to balance lipophilicity with metabolic stability. The presence of the 4-chloro-3-fluoro motif introduces strong electron-withdrawing properties and highly specific halogen-bonding capabilities, which are frequently exploited in structure-based drug design to enhance target binding affinity. Conversely, the p-tolyl (4-methylphenyl) moiety provides a hydrophobic anchor.
Quantitative Chemical Properties
| Property | Value |
| IUPAC Name | 1-(4-chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one |
| CAS Registry Number | 898768-91-7[1] |
| Molecular Formula | C₁₆H₁₄ClFO |
| Molecular Weight | 276.73 g/mol [1] |
| SMILES String | CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F[1] |
| Physical State | Solid (predictive, based on molecular weight and halogenation) |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Rational Synthesis & Experimental Methodology
The most atom-economical and regioselective route to synthesize 1,3-diarylpropan-1-ones is a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by selective catalytic hydrogenation [2][3].
Mechanistic Rationale
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Claisen-Schmidt Condensation: 4'-Chloro-3'-fluoroacetophenone[4] is treated with a base (e.g., NaOH) to generate a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. Subsequent dehydration yields an α,β -unsaturated ketone (a chalcone intermediate). The trans (E) isomer is formed exclusively due to thermodynamic stability[2].
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Selective Hydrogenation: The chalcone intermediate must be reduced to the saturated propiophenone. The critical challenge here is chemoselectivity : the alkene (C=C) must be reduced without reducing the carbonyl (C=O) or triggering the hydrodehalogenation of the aryl chloride/fluoride[3]. Using 10% Palladium on Carbon (Pd/C) under mild, atmospheric hydrogen pressure achieves this selectivity.
Synthetic Workflow Diagram
Synthetic workflow for 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone via chalcone intermediate.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.
Phase 1: Synthesis of the Chalcone Intermediate
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Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 4'-chloro-3'-fluoroacetophenone and 10.5 mmol of 4-methylbenzaldehyde in 50 mL of absolute ethanol.
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Catalysis: Cool the mixture to 0°C in an ice bath. Slowly add 10 mL of a 20% aqueous NaOH solution dropwise over 15 minutes with vigorous magnetic stirring[2].
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
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Validation Check: Monitor via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (8:2). The disappearance of the acetophenone spot confirms reaction completion.
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Workup: Pour the mixture into 150 mL of crushed ice water and neutralize with 1M HCl until pH 7 is reached. The crude chalcone will precipitate as a solid.
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Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to afford the pure (E)-chalcone.
Phase 2: Selective Catalytic Hydrogenation
Expertise Note: To prevent the cleavage of the carbon-chlorine bond (hydrodehalogenation), strictly avoid elevated hydrogen pressures or extended reaction times[3].
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Setup: Dissolve 5.0 mmol of the purified chalcone in 30 mL of ethyl acetate (EtOAc) in a two-neck flask.
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Catalyst Addition: Carefully add 50 mg of 10% Pd/C catalyst. Caution: Pd/C is pyrophoric; add under a blanket of inert argon or nitrogen.
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Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a standard hydrogen balloon. Stir vigorously at room temperature for 2–3 hours.
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Validation Check: Monitor via TLC. The conjugated chalcone is UV-active and often colored (yellow), whereas the saturated propiophenone product is typically colorless and has a different retention factor ( Rf ).
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Filtration: Once hydrogen uptake ceases and TLC confirms the disappearance of the starting material, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of EtOAc.
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Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone. Recrystallize from hexane/ethyl acetate to obtain the analytically pure compound.
Expected Spectroscopic Characterization
To validate the structural integrity of the synthesized compound, the following spectroscopic profile should be observed:
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Infrared (IR) Spectroscopy: A sharp, strong absorption band at approximately 1685 cm⁻¹ corresponding to the conjugated carbonyl (C=O) stretch. The absence of a peak at ~1640 cm⁻¹ confirms the complete reduction of the α,β -unsaturated double bond.
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¹H NMR (400 MHz, CDCl₃):
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δ 2.35 (s, 3H) - Methyl protons of the p-tolyl group.
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δ 3.05 (t, 2H) - Aliphatic CH₂ adjacent to the p-tolyl ring.
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δ 3.25 (t, 2H) - Aliphatic CH₂ adjacent to the carbonyl group.
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δ 7.10 - 7.80 (m, 7H) - Aromatic protons from both the p-tolyl and 4-chloro-3-fluorophenyl rings.
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¹⁹F NMR (376 MHz, CDCl₃): A distinct multiplet around δ -115 ppm, characteristic of a fluorine atom situated ortho to a chlorine atom on a phenyl ring.
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Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 277.1. The isotopic pattern will clearly show a 3:1 ratio for the M and M+2 peaks at 277 and 279, confirming the presence of a single chlorine atom.
Safety, Handling, and Storage
As a halogenated aromatic ketone, 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone must be handled in accordance with standard laboratory safety protocols for reactive intermediates:
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Hazard Profile: Expected to cause skin irritation and serious eye irritation. May cause respiratory irritation upon inhalation of dust[4].
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PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. All handling of dry powders should occur within a certified chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (ideally 2-8°C) away from strong oxidizing agents[1][4].
References
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SciSpace. "Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization." Scientific Research Publications. Available at:[Link]
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ResearchGate. "Selectivity of the hydrogenation of 2'-hydroxychalcone." Catalysis Communications. Available at:[Link]
